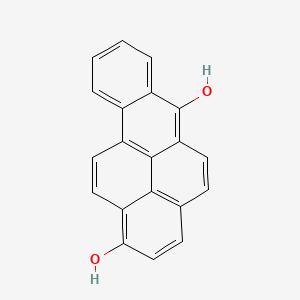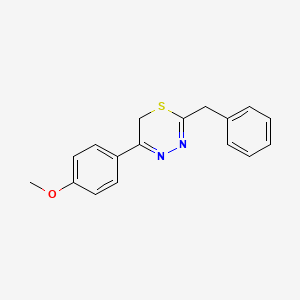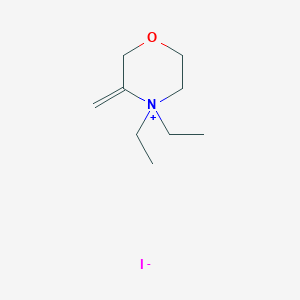![molecular formula C18H18O10 B14518971 1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- CAS No. 62396-88-7](/img/structure/B14518971.png)
1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- is a complex organic compound with a unique structure. It is derived from 1,4-benzenedicarboxaldehyde, which is also known as terephthalaldehyde. The compound features two bis(acetyloxy)methyl groups attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- typically involves the reaction of terephthalaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: 1,4-Benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- involves its ability to undergo various chemical transformations. The molecular targets and pathways include:
Aldehyde Groups: React with nucleophiles to form imines or hemiacetals.
Acetyloxy Groups: Hydrolyze to form hydroxyl groups, which can further react with other functional groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxaldehyde:
1,4-Benzenedicarboxaldehyde, 2-methyl-: A derivative with a methyl group attached to the benzene ring.
1,4-Benzenedicarboxaldehyde, 2,5-bis[(2-ethylhexyl)oxy]-: A derivative with 2-ethylhexyl groups attached to the benzene ring.
Uniqueness
1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- is unique due to its bis(acetyloxy)methyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62396-88-7 |
|---|---|
Molecular Formula |
C18H18O10 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[acetyloxy-[4-(diacetyloxymethyl)-2,5-diformylphenyl]methyl] acetate |
InChI |
InChI=1S/C18H18O10/c1-9(21)25-17(26-10(2)22)15-5-14(8-20)16(6-13(15)7-19)18(27-11(3)23)28-12(4)24/h5-8,17-18H,1-4H3 |
InChI Key |
HLDKXLQFOIDDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1C=O)C(OC(=O)C)OC(=O)C)C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)







![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)
![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)

![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
